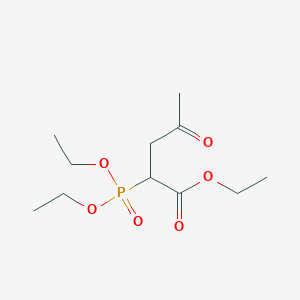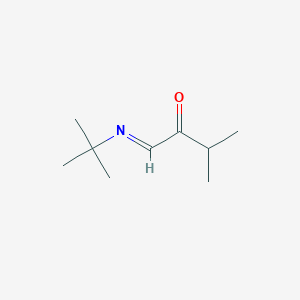![molecular formula C18H13N3O B14313408 Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- CAS No. 110950-93-1](/img/structure/B14313408.png)
Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-c]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-amino-1H-pyrazole with benzaldehyde derivatives under acidic conditions to form the desired compound . The reaction conditions often require refluxing in ethanol or other suitable solvents, with the presence of catalysts such as acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-c]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. It has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy .
Medicine
In medicine, Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is being explored for its anticancer properties. Its ability to inhibit CDKs makes it a potential candidate for the development of new anticancer drugs .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence. Its derivatives have been studied for their potential use in optical applications and as fluorescent probes .
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- involves the inhibition of specific enzymes and receptors. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby halting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a valuable compound in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[2,3-b]quinazoline
Uniqueness
Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to similar compounds, it has shown superior inhibitory activity against certain enzymes, making it a more potent candidate for drug development .
Eigenschaften
CAS-Nummer |
110950-93-1 |
|---|---|
Molekularformel |
C18H13N3O |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
2,5-diphenyl-6H-pyrazolo[1,5-c]pyrimidin-7-one |
InChI |
InChI=1S/C18H13N3O/c22-18-19-16(13-7-3-1-4-8-13)11-15-12-17(20-21(15)18)14-9-5-2-6-10-14/h1-12H,(H,19,22) |
InChI-Schlüssel |
MWHBKNFECJYLHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=NN3C(=O)N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)



![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)







![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
